molecular formula C20H19FINO B583787 AM694 4-iodo isomer CAS No. 1427325-92-5

AM694 4-iodo isomer

Cat. No.: B583787
CAS No.: 1427325-92-5
M. Wt: 435.3 g/mol
InChI Key: JBWNGBBXXDDHBJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AM694 4-iodo isomer involves the introduction of a 4-iodophenyl group to the indole base. The specific synthetic routes and reaction conditions are not widely documented in public literature. it is known that the compound is formulated as a solution in methanol .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: AM694 4-iodo isomer can undergo various chemical reactions, including:

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The 4-iodophenyl group can participate in substitution reactions, potentially leading to the formation of different analogs.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target product.

Scientific Research Applications

Chemistry: AM694 4-iodo isomer is used as an analytical reference standard in forensic chemistry and toxicology . It is employed in mass spectrometry and other analytical techniques to identify and quantify synthetic cannabinoids .

Biology: In biological research, this compound is used to study the activity of cannabinoid receptors. It helps in understanding the binding affinity and activity of synthetic cannabinoids at these receptors .

Medicine: While this compound is not used in clinical medicine, it contributes to the development of new therapeutic agents targeting cannabinoid receptors. Research on this compound can provide insights into the potential medical applications of synthetic cannabinoids.

Industry: In the industrial sector, this compound is used in the development and testing of new synthetic cannabinoids. It serves as a reference standard for quality control and regulatory compliance .

Properties

IUPAC Name

[1-(5-fluoropentyl)indol-3-yl]-(4-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FINO/c21-12-4-1-5-13-23-14-18(17-6-2-3-7-19(17)23)20(24)15-8-10-16(22)11-9-15/h2-3,6-11,14H,1,4-5,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBWNGBBXXDDHBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCCCCF)C(=O)C3=CC=C(C=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501017330
Record name (1-(5-fluoropentyl)-1H-indol-3-yl)(4-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427325-92-5
Record name (1-(5-fluoropentyl)-1H-indol-3-yl)(4-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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